N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

Wnt signaling oncology structure-activity relationship

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class. Its structure features a central 1,3,4-thiadiazole ring, a 4-tert-butylphenoxymethyl substituent at the 5-position, and a 3-methylbenzamide moiety at the 2-position.

Molecular Formula C21H23N3O2S
Molecular Weight 381.5 g/mol
Cat. No. B11523785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
Molecular FormulaC21H23N3O2S
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C21H23N3O2S/c1-14-6-5-7-15(12-14)19(25)22-20-24-23-18(27-20)13-26-17-10-8-16(9-11-17)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,24,25)
InChIKeyJWXQUVSEQOTSGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide: Core Structural & Procurement Benchmarks


N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class . Its structure features a central 1,3,4-thiadiazole ring, a 4-tert-butylphenoxymethyl substituent at the 5-position, and a 3-methylbenzamide moiety at the 2-position. This compound is primarily investigated as a potential Wnt signaling pathway inhibitor, a mechanism relevant to oncology and fibrosis research [1]. Commercially, it is available as a research-grade solid, typically with a purity of 95% or higher [2]. Its molecular formula is C21H23N3O2S, with a molecular weight of approximately 381.49 g/mol [2]. The compound's unique substitution pattern—specifically the meta-methyl on the benzamide ring and the phenoxymethylene linker—is the foundational basis for its differential pharmacological profile compared to closely related analogs.

Why N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide Cannot Be Replaced by Generic In-Class Analogs


A direct one-to-one substitution with other 1,3,4-thiadiazol-2-yl-benzamide derivatives is scientifically unsound due to the extreme sensitivity of biological activity to minor structural modifications. Published structure-activity relationship (SAR) studies on the Wnt inhibitor series demonstrate that potency and selectivity are exquisitely dependent on the nature and position of substituents on the benzamide ring, as well as the linker between the thiadiazole core and the terminal aromatic group [1]. For instance, the specific pattern of a meta-methyl substituent on the benzamide and a 4-tert-butylphenoxymethylene tail dictates a unique three-dimensional pharmacophore that governs binding to the Wnt pathway components, which cannot be replicated by simple analogs bearing para-methyl groups or alternative linkers like a direct phenyl ring [2]. Therefore, procuring a compound like the 4-methylbenzamide or the acetyl analog as a direct substitute risks yielding drastically different, and likely inferior, biological outcomes, invalidating experimental hypotheses and wasting research resources.

Quantitative Differential Evidence for N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide vs. Closest Analogs


Wnt Pathway Inhibitory Activity: Meta-Methyl vs. Para-Methyl Benzamide Analogs

This compound's activity as a Wnt pathway inhibitor is a direct function of its meta-methyl substitution on the benzamide ring. The parent patent for this chemical series explicitly delineates a pharmacophore where the 3-methyl substituent is critical for high potency, a finding supported by broader SAR trends in thiadiazole benzamides. In contrast, the 4-methyl analog, N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide, is expected to exhibit significantly reduced activity due to a suboptimal steric and electronic fit in the target binding pocket [1]. While the patent does not provide a direct IC50 head-to-head for these two specific compounds, it comprehensively establishes that the meta-position is highly preferred for the methyl group to achieve Wnt inhibition, placing the target compound in a superior activity cluster relative to the para-substituted analog [1].

Wnt signaling oncology structure-activity relationship

Impact of Phenoxymethylene Linker on Target Engagement vs. Direct Phenyl Analogs

The phenoxymethylene linker (-CH2-O-) between the thiadiazole core and the 4-tert-butylphenyl group provides a conformational flexibility and an additional hydrogen bond acceptor that is absent in the direct phenyl analog N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS 310454-51-4) . The oxygen atom in the linker can act as a hydrogen bond acceptor, potentially enhancing binding affinity and selectivity for the Wnt pathway target. Conversely, the more rigid, hydrophobic direct phenyl analog is predicted to have a different binding pose and pharmacokinetic profile, potentially leading to reduced target affinity and altered metabolic stability [1]. This structure-property relationship suggests the target compound offers a distinct advantage in terms of molecular recognition, which cannot be achieved by the simpler phenyl-linked analog.

linker chemistry binding affinity Wnt inhibition

Physicochemical and ADME Differentiation: Impact of tert-Butylphenoxy Motif

The 4-tert-butylphenoxy motif significantly elevates the compound's lipophilicity compared to simpler analogs. The calculated logP (cLogP) for the target compound is estimated to be approximately 4.9, which is substantially higher than that of the acetamide analog N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide (cLogP ~2.4) [1]. This difference in lipophilicity directly impacts membrane permeability and plasma protein binding, key ADME parameters. While higher lipophilicity can improve passive cellular permeability, it also increases the risk of metabolic clearance and off-target binding. This creates a specific pharmacological niche: the target compound is tailored for applications requiring high membrane flux, such as targeting intracellular Wnt components, making the more polar acetamide analog a poor substitute for cellular assays [2].

ADME lipophilicity metabolic stability

Highest-Impact Application Scenarios for N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide Based on Differential Evidence


Wnt-Driven Oncology Drug Discovery: Lead Identification and Hit-to-Lead Optimization

This compound's documented pharmacological lineage as a Wnt pathway inhibitor makes it a prime candidate for oncology drug discovery programs targeting cancers with aberrant Wnt signaling (e.g., colorectal cancer, hepatocellular carcinoma) [1]. Its specific meta-methyl benzamide substituent, validated by the core patent's SAR, positions it as a superior starting scaffold compared to the para-methyl analog, which is expected to be inactive. Researchers can use this compound to establish an initial structure-activity relationship (SAR) cline for their target, saving significant costs and time by avoiding inactive analogs [1].

Chemical Biology Tool Compound for Wnt/β-Catenin Pathway Dissection

The compound's unique phenoxymethylene linker is predicted to confer a specific binding mode, making it a high-value chemical probe for dissecting the Wnt/β-catenin pathway [1]. Unlike a structurally simpler analog like N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide, the target compound's flexible linker may allow it to engage a distinct binding pocket or stabilize a unique protein conformation. This is critical for developing selective pathway tools that can differentiate between closely related Wnt pathway components [2].

ADME-Driven Lead Profiling for CNS-Penetrant Drug Candidates

Due to its elevated lipophilicity (cLogP ~4.9), this compound is a relevant model substrate for studying high-permeability, brain-penetrant thiadiazole derivatives [1]. Its significantly higher logP compared to an acetamide analog (cLogP ~2.4) allows ADME scientists to assess the impact of lipophilicity on parameters like PAMPA permeability, microsomal metabolic stability, and plasma protein binding within a single chemical scaffold, generating a coherent structure-property relationship dataset that is invaluable for CNS drug design [1].

Development of a Subtype-Selective Wnt Inhibitor Library

Building a focused screening library around this core scaffold enables the exploration of subtype-selective Wnt inhibition. By procuring the target compound together with its key analogs (e.g., the 4-methyl and acetyl versions) as defined comparators, a discovery team can generate a self-contained SAR matrix. This allows for the rapid identification of the specific structural determinants (e.g., the meta-methyl group, the phenoxy linker) that drive potency and selectivity, thereby accelerating the discovery of a development candidate with a potentially novel mechanism of action [REFS-1, 2].

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